molecular formula C15H19N3O4 B1522779 tert-butyl N-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}carbamate CAS No. 1269152-17-1

tert-butyl N-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}carbamate

Cat. No. B1522779
CAS RN: 1269152-17-1
M. Wt: 305.33 g/mol
InChI Key: JNDKMMBSTZFXLP-UHFFFAOYSA-N
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Description

“tert-butyl N-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}carbamate” is a chemical compound with the molecular weight of 305.33 . It is also known by the same name in English .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C15H19N3O4/c1-10-17-18-13(21-10)9-20-12-7-5-11(6-8-12)16-14(19)22-15(2,3)4/h5-8H,9H2,1-4H3,(H,16,19) .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

In the realm of organic chemistry, tert-butyl N-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}carbamate and its derivatives are used as intermediate building blocks. Guinchard et al. (2005) discuss tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc)-protected nitrones, highlighting their utility in organic synthesis through chemical transformations such as the reaction with organometallics to yield N-(Boc)hydroxylamines, indicating the versatility of such compounds in facilitating complex synthetic routes Guinchard, Vallée, & Denis, 2005.

Material Science and Luminescence

Research in material science has explored the use of tert-butyl N-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}carbamate derivatives for their photoluminescent properties and potential in light-emitting devices. Grybauskaitė-Kaminskienė et al. (2018) synthesized derivatives of 9-phenyl-9H-carbazole, incorporating methoxy and tert-butyl substituents to study their effects on thermally activated delayed fluorescence and aggregation-induced emission enhancement. This work showcases the compound's application in enhancing the performance of organic light-emitting diodes (OLEDs) Grybauskaitė-Kaminskienė et al., 2018.

Crystal Structure and Computational Studies

The crystal structure and computational analysis of tert-butyl N-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}carbamate derivatives have been subjects of investigation to understand their molecular properties and interactions. Kumara et al. (2017) synthesized novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives and performed density functional theory (DFT) calculations along with Hirshfeld surface analysis to elucidate their electrophilic and nucleophilic characteristics, further contributing to the understanding of their chemical behavior and potential applications Kumara et al., 2017.

properties

IUPAC Name

tert-butyl N-[4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-10-17-18-13(21-10)9-20-12-7-5-11(6-8-12)16-14(19)22-15(2,3)4/h5-8H,9H2,1-4H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDKMMBSTZFXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)COC2=CC=C(C=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401119020
Record name Carbamic acid, N-[4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1269152-17-1
Record name Carbamic acid, N-[4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269152-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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